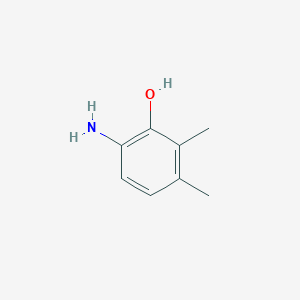

6-Amino-2,3-dimethylphenol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-2,3-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTQIWOAHUHCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424680 | |

| Record name | 6-amino-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23363-74-8 | |

| Record name | 6-amino-2,3-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 6 Amino 2,3 Dimethylphenol

Precursor-Based Synthetic Strategies

A predominant method for synthesizing aminophenols involves the strategic modification of a precursor molecule, typically through nitration followed by reduction.

Nitration and Reduction Routes for Aminophenol Synthesis

The common pathway to 6-Amino-2,3-dimethylphenol begins with 2,3-dimethylphenol (B72121) as the starting material. This process involves two main steps:

Aromatic Nitration: The initial step is the regioselective nitration of 2,3-dimethylphenol. This electrophilic aromatic substitution introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The directing effects of the existing hydroxyl and methyl groups on the phenol (B47542) ring guide the nitro group to the 6-position, forming 2,3-dimethyl-6-nitrophenol. Careful control of reaction conditions, such as temperature, is crucial to prevent over-nitration and the formation of unwanted byproducts.

Reduction of the Nitro Group: The intermediate, 2,3-dimethyl-6-nitrophenol, is then subjected to a reduction step to convert the nitro group into an amino group (-NH₂). This transformation yields the final product, this compound. Common methods for this reduction include catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst like palladium on carbon (Pd/C), or chemical reduction using agents like iron powder in an acidic medium.

Exploration of Alternative Reduction Agents

While catalytic hydrogenation and iron-based reductions are standard, research has explored a variety of other reducing agents to optimize efficiency, selectivity, and safety. The choice of reducing agent can significantly impact the reaction's outcome and the purity of the final product.

Alternative agents for the reduction of nitroarenes to anilines include:

Sodium Borohydride (B1222165) (NaBH₄): Often used in combination with catalysts, sodium borohydride is a versatile reducing agent. acs.orgnih.gov

Hydrazine (B178648) (N₂H₄): In the presence of a catalyst, hydrazine hydrate (B1144303) can be an effective reductant, often allowing for reactions at lower temperatures. unimi.it

Other Metal-Based Systems: Various metals and metal salts have been investigated for nitro group reduction, including tin (Sn), zinc (Zn), and samarium (Sm). acs.org The Béchamp reduction, which uses iron in acidic media, was historically a major industrial process for aniline (B41778) production. unimi.itacs.org

The selection of a specific reducing agent often depends on factors such as the substrate's functional group tolerance, desired reaction conditions, cost, and environmental considerations. acs.org

Catalytic Synthesis Approaches

Catalytic methods offer alternative and often more efficient routes to aminophenols, sometimes avoiding the harsh conditions of traditional nitration and reduction sequences.

Oxidative Coupling Methodologies

Oxidative coupling reactions represent an advanced strategy for forming C-N bonds, which can be applied to the synthesis of aminophenols. rsc.org These methods often involve the use of a metal catalyst to facilitate the coupling of a phenol with an amine source. rsc.orgescholarship.org For instance, copper-catalyzed systems have been shown to enable the ortho-aminophenolation of phenols. rsc.org While direct oxidative coupling to produce this compound is a complex area of research, the principles have been demonstrated with related phenolic compounds. rsc.orgnih.gov The development of highly selective catalysts is key to making this a viable and specific synthetic route. researchgate.netrsc.org

Catalytic Amination Routes for Related Dimethylphenols

Direct catalytic amination of phenols presents a more atom-economical pathway to anilines. This approach involves reacting a phenol directly with ammonia (B1221849) or an amine in the presence of a catalyst. researchgate.net For related dimethylphenols, such as 2,6-dimethylphenol (B121312), palladium-based catalysts have shown high efficacy. koreascience.krgoogle.com For example, a Pd/Al₂O₃-BaO catalyst demonstrated a conversion of 99.89% and a selectivity of 91.16% for the amination of 2,6-dimethylphenol. koreascience.kr The catalyst's support and any dopants can significantly influence the reaction's selectivity and the catalyst's stability. researchgate.netkoreascience.kr While not specifically detailed for 2,3-dimethylphenol to produce the 6-amino isomer, this methodology holds promise for future development.

Reaction Condition Optimization and Process Control Parameters

Optimizing reaction conditions is paramount for maximizing yield, ensuring product purity, and maintaining process safety and efficiency in the synthesis of this compound.

Key parameters that require careful control include:

Temperature: Nitration reactions are typically performed at low temperatures (e.g., 0–5°C) to control the reaction rate and prevent the formation of multiple nitrated byproducts. Reduction and catalytic amination steps also have optimal temperature ranges to ensure high conversion and selectivity. google.com

Reactant Concentration and Stoichiometry: The ratio of reactants, such as the concentration of nitric acid during nitration, must be precisely controlled to favor the desired product and minimize side reactions. google.com

Catalyst Selection and Loading: In catalytic processes, the choice of catalyst and its concentration are critical. For instance, in catalytic hydrogenation, the type of metal (e.g., Pd, Pt) and the support material (e.g., carbon) affect the reaction's efficiency. acs.org In catalytic amination, modifications to the catalyst, such as the addition of BaO to a Pd/Al₂O₃ catalyst, can enhance selectivity. koreascience.kr

Solvent: The choice of solvent can influence reaction rates and the solubility of reactants and products. Inert hydrocarbon solvents are sometimes used in nitration processes. google.com

Pressure: Catalytic hydrogenation and amination reactions are often carried out under pressure to increase the concentration of gaseous reactants like hydrogen or ammonia, thereby accelerating the reaction rate. google.com

Systematic optimization of these parameters, often through experimental design methodologies, is crucial for developing a robust and economically viable industrial process. researchgate.netd-nb.infomdpi.com

Table 1: Summary of Synthetic Parameters for Aminophenol Synthesis

| Synthetic Step | Key Parameters | Typical Conditions/Reagents | Primary Objective |

|---|---|---|---|

| Nitration | Temperature, Acid Concentration | HNO₃/H₂SO₄, 0-5°C | Regioselective introduction of nitro group, minimize byproducts |

| Reduction | Reducing Agent, Catalyst, Temperature, Pressure | H₂/Pd-C, Fe/HCl, NaBH₄ | High conversion of nitro to amino group, high purity |

| Catalytic Amination | Catalyst, Temperature, Pressure, Ammonia Concentration | Pd/Al₂O₃-BaO, 200-400°C, High Pressure | High conversion and selectivity, atom economy |

Green Chemistry Principles in Aminophenol Synthesis

The synthesis of aminophenols, including this compound, is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles of green chemistry are being applied to make the synthesis of these important compounds more sustainable.

One of the primary focuses is the replacement of traditional stoichiometric reagents with catalytic alternatives. mdpi.com For the reduction of nitrophenols, catalytic hydrogenation is a prime example of a greener approach compared to metal/acid reductions, as it often proceeds with higher atom economy and generates less waste. mdpi.comjournals.co.za Recent advancements in this area include the use of highly efficient and recyclable nanocatalysts. For instance, gold nanoparticles have been shown to be effective catalysts for the hydrogenation of various nitroaromatics. google.com Similarly, nickel-based catalysts, which are more cost-effective than noble metals like palladium, are also being explored for the hydrogenation of nitrophenols. journals.co.zaarkat-usa.org

Biocatalysis represents another significant frontier in the green synthesis of aminophenols. Current time information in Bangalore, IN. Enzymes can offer high selectivity and operate under mild reaction conditions, such as in aqueous solutions at ambient temperature. For example, research has demonstrated the use of enzymes like hydroxylaminobenzene mutase in combination with a metal catalyst for the continuous synthesis of aminophenols from nitroaromatic compounds. cdnsciencepub.comCurrent time information in Bangalore, IN. This approach can reduce the reliance on harsh reagents and organic solvents. Furthermore, the use of whole-cell biocatalysts, such as certain bacterial strains, for the reduction of nitrophenols is being investigated as a viable and attractive alternative to chemical reduction methods. chemicalbook.com

The choice of solvent is another critical aspect of green chemistry. The development of solvent-free reaction conditions or the use of more environmentally benign solvents like water or supercritical fluids is a key area of research. cdnsciencepub.com For example, microwave-assisted, solvent-free synthesis has been successfully applied to reactions involving aminophenols, leading to significantly reduced reaction times and energy consumption. cdnsciencepub.com

By integrating these green chemistry principles—such as catalysis, biocatalysis, and the use of safer solvents—the synthesis of this compound can be made more efficient, less hazardous, and more environmentally sustainable.

Advanced Spectroscopic and Chromatographic Characterization of 6 Amino 2,3 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 6-Amino-2,3-dimethylphenol. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C) in Aminophenol Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton. The aromatic region would feature two doublets for the two adjacent protons on the benzene (B151609) ring (H-4 and H-5). The chemical shifts of the hydroxyl (-OH) and amino (-NH₂) protons can vary depending on the solvent, concentration, and temperature, and they often appear as broad singlets. The two methyl groups (-CH₃) at positions 2 and 3 would appear as sharp singlets in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two methyl carbons. The chemical shifts are influenced by the electronic effects of the hydroxyl, amino, and methyl substituents. Carbons bearing the electron-donating -OH and -NH₂ groups (C-1 and C-6) would be shifted significantly downfield, as would the substituted C-2 and C-3. Quantitative ¹³C NMR can also be a valuable tool for determining the ratio of isomers in a mixture, a task that can be challenging with ¹H NMR alone due to signal overlap acs.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on standard substituent effects and data from similar compounds like 2,3-dimethylphenol (B72121) hmdb.cachemicalbook.com and other aminophenols rsc.orgresearchgate.net. Actual experimental values may vary.

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic | H-4 / H-5 | 6.5 - 6.8 | d |

| Aromatic | H-5 / H-4 | 6.5 - 6.8 | d |

| Hydroxyl | -OH | 8.0 - 9.0 | br s |

| Amino | -NH₂ | 3.5 - 4.5 | br s |

| Methyl | C2-CH₃ | ~2.1 | s |

| Methyl | C3-CH₃ | ~2.2 | s |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Aromatic | C-1 (-OH) | 145 - 150 | |

| Aromatic | C-2 (-CH₃) | 118 - 122 | |

| Aromatic | C-3 (-CH₃) | 125 - 130 | |

| Aromatic | C-4 | 115 - 120 | |

| Aromatic | C-5 | 120 - 125 | |

| Aromatic | C-6 (-NH₂) | 135 - 140 | |

| Methyl | C2-CH₃ | 12 - 16 | |

| Methyl | C3-CH₃ | 18 - 22 |

Key: s = singlet, d = doublet, br s = broad singlet

Two-Dimensional (2D) NMR Spectroscopy (COSY, HSQC, HMBC) for Complex Aminophenol Structures

While 1D NMR provides foundational data, 2D NMR techniques are crucial for assembling the complete molecular structure and definitively assigning signals, especially for complex or substituted aminophenols nih.govresearchgate.net.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. uvic.ca For this compound, a COSY spectrum would show a cross-peak connecting the two adjacent aromatic protons (H-4 and H-5), confirming their positions relative to each other. walisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would be used to unambiguously link the proton signals to their corresponding carbon signals in the table above. For example, it would show correlations between the aromatic proton signals and the C-4 and C-5 carbon signals, and between the methyl proton singlets and the C2-CH₃ and C3-CH₃ carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments. columbia.edu For this compound, key HMBC correlations would include:

Correlations from the methyl protons (C2-CH₃ and C3-CH₃) to the aromatic carbons C-1, C-2, C-3, and C-4, confirming the placement of the methyl groups.

Correlations from the aromatic proton H-4 to carbons C-2, C-5, and C-6.

Correlations from the aromatic proton H-5 to carbons C-1, C-3, and C-6. These correlations piece together the entire substitution pattern on the aromatic ring. nih.govresearchgate.net

Mass Spectrometry (MS) and Coupled Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Impurity Profiling

LC/MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is an essential technique for assessing the purity of pharmaceutical ingredients and identifying trace-level impurities. rsc.org For aminophenols, reverse-phase HPLC (RP-HPLC) is a common method. A suitable method for this compound would likely use a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com

The molecular weight of this compound (C₈H₁₁NO) is 137.18 g/mol . In a typical positive ion electrospray ionization (ESI) mass spectrum, the compound would be detected as the protonated molecule, [M+H]⁺, at an m/z of approximately 138.1. The LC chromatogram would show a major peak corresponding to the compound, and its purity can be calculated from the peak area. Any additional peaks would indicate impurities, which can be preliminarily identified by their m/z values in the corresponding mass spectrum. europa.eu This approach is crucial for quality control and ensuring the absence of potentially genotoxic or reactive byproducts.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can confirm a proposed structure by analyzing the fragmentation pattern of the molecular ion. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, characteristic fragments.

For this compound, the molecular ion peak ([M]⁺˙) at m/z 137 is expected to be prominent due to the stability of the aromatic ring. libretexts.org Key fragmentation pathways for substituted phenols and anilines can be predicted. The loss of a methyl radical (•CH₃), a common fragmentation for methylated aromatic compounds, would result in a significant peak at m/z 122. Subsequent loss of carbon monoxide (CO), a characteristic fragmentation of phenols, from the m/z 122 fragment would lead to a peak at m/z 94.

Table 2: Predicted Key Mass Fragments for this compound

| m/z | Ion Structure/Lost Neutral | Interpretation |

| 137 | [C₈H₁₁NO]⁺˙ | Molecular Ion (M⁺˙) |

| 122 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. chemsrc.com The IR spectrum of this compound would show characteristic absorption bands for its hydroxyl (-OH), amino (-NH₂), methyl (-CH₃), and substituted aromatic ring moieties.

The presence of both -OH and -NH₂ groups allows for potential intra- and intermolecular hydrogen bonding, which typically causes the -OH and -N-H stretching bands to appear broad. The primary amine group is expected to show two distinct N-H stretching bands (symmetric and asymmetric).

Table 3: Characteristic IR Absorption Bands for this compound

Characteristic frequency ranges are based on established data for aminophenols and related functional groups orientjchem.org.

| Wavenumber (cm⁻¹) | Bond | Functional Group / Vibration Type |

| 3500 - 3200 | O-H | Hydroxyl group, H-bonded (broad) |

| 3450 - 3350 | N-H | Primary Amine (asymmetric stretch) |

| 3350 - 3250 | N-H | Primary Amine (symmetric stretch) |

| 3100 - 3000 | C-H | Aromatic (stretch) |

| 2980 - 2850 | C-H | Methyl (stretch) |

| 1620 - 1580 | C=C | Aromatic Ring (stretch) |

| 1520 - 1450 | C=C | Aromatic Ring (stretch) |

| 1650 - 1550 | N-H | Primary Amine (scissoring/bend) |

| 1300 - 1200 | C-O | Aryl ether/phenol (B47542) (stretch) |

| 1320 - 1250 | C-N | Aromatic amine (stretch) |

| 900 - 675 | C-H | Aromatic (out-of-plane bend) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Property Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic properties of aromatic compounds such as this compound. The absorption of UV-Vis radiation by the molecule induces electronic transitions between different energy levels. The chromophoric nature of the benzene ring, substituted with both an amino (-NH₂) and a hydroxyl (-OH) group, as well as two methyl (-CH₃) groups, dictates its spectral characteristics.

The UV-Vis spectrum of aminophenols typically displays absorption bands corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms. For aminophenol isomers, these bands are generally observed in the region of 200-400 nm. walshmedicalmedia.comiieta.org The π→π* transitions, which are typically of higher energy, appear at shorter wavelengths, while the lower energy n→π* transitions occur at longer wavelengths. iieta.org The specific positions and intensities of these absorption maxima (λmax) are sensitive to the substitution pattern on the benzene ring and the solvent used for analysis.

In the case of this compound, the electronic transitions are influenced by the interplay of the electron-donating effects of the amino, hydroxyl, and methyl groups. These substituents can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The electronic structure and relative energies of isomers can be further investigated using electronic structure calculations. acs.org

A representative UV-Vis spectrum of an aminophenol derivative in a suitable solvent like methanol (B129727) would be recorded to determine the λmax values, which are indicative of the molecule's electronic structure. walshmedicalmedia.com

Table 1: Representative UV-Vis Absorption Data for Aminophenol Derivatives

| Transition Type | Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π* (Benzene Ring) | 200-280 | High |

| n→π* (Azomethine) | 280-350 | Moderate |

| Intramolecular Charge Transfer | 400-550 | Low |

Note: This table provides representative data for aminophenol-derived Schiff bases, illustrating typical transition ranges. iieta.org Specific values for this compound would require experimental determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of phenolic compounds, including this compound. Its application is crucial for monitoring the progress of chemical reactions in which this compound is a reactant or product.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of phenols. In this method, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Due to the presence of both polar (amino, hydroxyl) and nonpolar (dimethylphenyl) moieties, the retention behavior of this compound can be finely tuned by adjusting the mobile phase composition, pH, and temperature.

For quantitative analysis, a detector, most commonly a UV-Vis detector, is employed. The wavelength for detection is typically set at the λmax of the analyte to ensure maximum sensitivity. A calibration curve is constructed by analyzing standards of known concentrations to enable the accurate determination of the concentration of this compound in unknown samples.

In reaction monitoring, HPLC allows for the tracking of the disappearance of reactants and the appearance of products over time. wiley.com This provides valuable kinetic information and helps in optimizing reaction conditions such as temperature, pressure, and catalyst loading. For complex mixtures containing isomers or compounds with similar properties, achieving complete separation can be challenging and may require specialized columns or derivatization techniques. chula.ac.th For instance, the separation of dimethylphenol isomers has been noted to be incomplete under certain gas chromatography conditions, highlighting the need for optimized chromatographic methods. chula.ac.th Pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) has been used for the HPLC analysis of other phenol drugs to enhance UV detection. nkust.edu.tw

Table 2: Illustrative HPLC Conditions for Analysis of Phenolic Compounds

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Note: These are general starting conditions for the analysis of phenolic compounds and would require optimization for the specific analysis of this compound.

Chemical Reactivity and Mechanistic Investigations of 6 Amino 2,3 Dimethylphenol

Oxidative Transformations and Quinone Derivative Formation Pathways

The oxidation of phenols can also be achieved through other methods, such as using hydroxyl radicals generated by the UV/H2O2 process, which has been shown to transform phenols into toxic dicarbonyls. nomuraresearchgroup.com The oxidation of various dimethylphenols has been observed to yield methyl- and dimethyl-BDA species. acs.org In the context of 6-amino-2,3-dimethylphenol, such oxidative processes could lead to ring-opened products in addition to quinone derivatives.

The table below summarizes the products from the IBX oxidation of 2,3-dimethylphenol (B72121), which provides a model for the potential oxidative transformation of this compound.

| Reactant | Oxidizing Agent | Solvent | Products | Ratio | Overall Yield |

| 2,3-dimethylphenol | IBX | d-DMF | 2,3-dimethyl-1,4-benzoquinone : 3,4-dimethyl-1,2-benzoquinone | 1.0 : 2.3 | 63% |

Reductive Reactions and Novel Amine Derivative Synthesis

The synthesis of aminophenols often involves the reduction of a corresponding nitro-substituted phenol (B47542). A common method is the reduction of a nitro group to an amino group using reagents like iron powder in hydrochloric acid or through catalytic hydrogenation with a palladium catalyst. This approach is a standard procedure for preparing arylamines from nitrated aromatic compounds. libretexts.org For example, 3-amino-2,6-dimethylphenol (B1266368) can be synthesized by the reduction of 2,6-dimethyl-3-nitrophenol.

Another pathway to aminophenol derivatives is through the amination of phenols. The interaction of 2,6-dimethylphenol (B121312) with ammonia (B1221849) in the presence of a Pd/C catalyst can produce 2,6-dimethylaniline. researchgate.net This transformation proceeds through the intermediate 2,6-dimethylcyclohexanone. researchgate.net While this example leads to an aniline (B41778) rather than an aminophenol, it demonstrates a reductive amination pathway that could potentially be adapted for the synthesis of novel amine derivatives from this compound.

The following table outlines common reduction methods for the synthesis of aminophenols.

| Starting Material | Reagents/Conditions | Product | Yield |

| Nitro-substituted phenol | Fe/HCl, reflux | Aminophenol | 70-85% |

| Nitro-substituted phenol | Pd/C, H2 | Aminophenol | High purity and yield |

| N-(2,6-dimethylphenyl)hydroxylamine | HClO₄ (1 M), 80°C | 4-amino-3,5-dimethylphenol | 85-90% |

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of both the hydroxyl and amino groups. These groups direct incoming electrophiles primarily to the ortho and para positions. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation.

For example, the nitration of 3,5-dimethylphenol (B42653) with a mixture of nitric acid and sulfuric acid introduces a nitro group at the ortho position to the hydroxyl group. Similarly, halogenation of phenols can be achieved using reagents like chlorine or bromine in the presence of a Lewis acid. The sulfonation of dimethylphenols in concentrated sulfuric acid has also been studied. masterorganicchemistry.com The specific regioselectivity of these reactions on this compound would be determined by the combined directing effects of the amino, hydroxyl, and methyl groups.

The table below provides examples of electrophilic aromatic substitution reactions on related phenol compounds.

| Substrate | Reaction | Reagents | Major Product |

| 3,5-dimethylphenol | Nitration | HNO₃/H₂SO₄ | 2-Nitro-3,5-dimethylphenol |

| Phenol derivative | Halogenation | Cl₂ or Br₂ + Lewis acid | Halogenated phenol |

| Dimethylphenol | Sulfonation | Concentrated H₂SO₄ | Dimethylphenol sulfonic acid masterorganicchemistry.com |

Coupling Reactions in the Context of Organic Synthesis

Aminophenols are valuable substrates in various coupling reactions to form C-C and C-N bonds. The amino group can react with diazonium salts to produce azo compounds, which are commonly used as dyes. smolecule.com

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools in organic synthesis. Amine bisphenol (ABP) ligands, in combination with palladium precursors, have been used to catalyze the C-C coupling of phenylboronic acids and aryl bromides. rsc.org While specific examples for this compound are not prevalent, its structure suggests it could participate in such transformations.

Oxidative coupling reactions are also significant. The oxidative coupling of 2,6-dimethylphenol can lead to the formation of either 3,3',5,5'-tetramethyldiphenoquinone (B1583824) (via C-C coupling) or polyphenylene ether (via C-O coupling), depending on the catalyst and reaction conditions. researchgate.netresearchgate.net For instance, copper-amine complexes are effective catalysts for these reactions. researchgate.net The presence of the amino group in this compound would likely influence the outcome of such oxidative coupling reactions.

The following table details examples of coupling reactions involving phenol and aminophenol derivatives.

| Reaction Type | Substrates | Catalyst/Reagents | Product |

| Azo Coupling | Aminophenol, Diazonium salt | - | Azo compound smolecule.com |

| Suzuki-Miyaura Coupling | 4'-bromoacetophenone, Phenylboronic acid | Pd(II) ABP complex | Coupled biaryl product rsc.org |

| Oxidative C-C Coupling | 2,6-dimethylphenol | G4-Cu²⁺₁₂ | 3,3',5,5'-tetramethyldiphenoquinone researchgate.net |

| Oxidative C-O Coupling | 2,6-dimethylphenol | Copper-amine complex | Polyphenylene ether researchgate.net |

Mechanistic Studies of Rearrangement Reactions Involving Aminophenol Intermediates (e.g., Bamberger Rearrangement)

The Bamberger rearrangement is a classic reaction in which N-phenylhydroxylamines rearrange in the presence of strong aqueous acid to form 4-aminophenols. wikipedia.org The mechanism involves the protonation of the hydroxylamine (B1172632) at the oxygen atom, followed by the loss of a water molecule to generate a nitrenium ion intermediate. stackexchange.com This electrophilic intermediate is then attacked by a nucleophile, typically water, at the para position of the aromatic ring, leading to the final aminophenol product after deprotonation. stackexchange.com

This rearrangement has been studied for various substituted N-arylhydroxylamines. For example, N-(2,6-dimethylphenyl)hydroxylamine rearranges to 4-amino-3,5-dimethylphenol. acs.org The lifetime of the 2,6-dimethylphenylnitrenium ion in water has been determined to be very short, on the order of nanoseconds. cdnsciencepub.com If the para position is blocked, rearrangement can occur at the ortho position. google.com

The key steps of the Bamberger rearrangement are outlined below:

Protonation: The oxygen atom of the N-phenylhydroxylamine is protonated by a strong acid. stackexchange.com

Formation of Nitrenium Ion: The protonated intermediate loses a water molecule to form a reactive nitrenium ion. stackexchange.com

Nucleophilic Attack: A water molecule attacks the nitrenium ion, usually at the para position. stackexchange.com

Rearomatization: Deprotonation restores the aromaticity of the ring, yielding the p-aminophenol product. stackexchange.com

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the reactions involving this compound are crucial for understanding and optimizing reaction conditions. For instance, in the Bamberger rearrangement of N-arylhydroxylamines, the formation of the arylnitrenium ion is the rate-limiting step. cdnsciencepub.com The subsequent trapping of this ion by solvent or other nucleophiles is a product-determining step. cdnsciencepub.com

In the oxidative coupling of 2,6-dimethylphenol catalyzed by a Cu(II)-EDTA complex, the initial polymerization rate follows the Michaelis-Menten model, indicating the formation of a catalyst-substrate complex. researchgate.net The reaction rate is dependent on the concentrations of the phenol, the catalyst, and oxygen. researchgate.net

Thermodynamic assessments have also been conducted for related systems. For example, the thermodynamic properties of the MgO-P₂O₅ and CaO-P₂O₅ systems have been evaluated using the CALPHAD method. pku.edu.cn While specific kinetic and thermodynamic data for this compound are not extensively reported, studies on analogous compounds provide valuable insights into the factors that govern its reactivity. For example, kinetic studies on the solvolysis of acyl halides in dimethylformamide have been reported, which can be relevant for understanding reactions where this compound might act as a nucleophile. acs.org

The table below highlights key kinetic and thermodynamic findings for related reactions.

| Reaction | Key Finding |

| Bamberger Rearrangement | Rate-limiting step is the formation of the arylnitrenium ion. cdnsciencepub.com |

| Oxidative Polymerization of 2,6-xylenol | Obeys Michaelis-Menten kinetics. researchgate.net |

| Solvolysis of Acyl Halides in DMF | Kinetic data provides insights into nucleophilic reactions. acs.org |

Derivatization Strategies and Synthesis of Functionalized Aminophenols

Design and Synthesis of Conjugated Systems (e.g., Azodyes)

Azo dyes represent a major class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–). ekb.eg The synthesis of these dyes from 6-amino-2,3-dimethylphenol involves a classic two-step process: diazotization followed by azo coupling. ekb.eg This method allows for the creation of extended conjugated systems, which are responsible for the color of these compounds.

The general synthetic pathway begins with the diazotization of the primary amino group of this compound. This reaction is typically carried out at low temperatures (0–5 °C) by treating the aminophenol with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. chemrevlett.comakademisains.gov.my This step converts the amino group into a highly reactive diazonium salt.

Step 1: Diazotization of this compound

Reactants : this compound, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)

Conditions : 0–5 °C

Product : 2,3-Dimethyl-6-hydroxyphenyldiazonium chloride

The resulting diazonium salt is typically unstable and is used immediately in the subsequent step without isolation. chemrevlett.com

The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with a coupling component. ekb.eg Coupling components are electron-rich aromatic compounds, such as other phenols or aromatic amines. chemrevlett.com The choice of the coupling partner is crucial as it determines the final structure and, consequently, the color and properties of the resulting azo dye. The reaction is typically performed in an alkaline solution for phenolic couplers or a slightly acidic solution for amine couplers.

Step 2: Azo Coupling

Reactants : 2,3-Dimethyl-6-hydroxyphenyldiazonium chloride, Coupling Component (e.g., Naphthol derivatives, substituted anilines)

Conditions : Low temperature, pH control (alkaline for phenols, acidic for amines)

Product : Azo Dye

The table below outlines examples of this synthetic strategy.

| Diazonium Salt Source | Coupling Component | Reaction Conditions | Product Type |

| This compound | 2-Naphthol | Diazotization at 0-5°C; Coupling in alkaline ethanol/water solution. chemrevlett.com | Monoazo Dye |

| This compound | H-acid (1-amino-8-naphthol-3,6-disulfonic acid) | Diazotization at 0-5°C; Coupling at pH 8-8.5. uctm.edu | Disazo Dye (if H-acid is coupled twice) or Monoazo Dye |

| This compound | Substituted Aniline (B41778) | Diazotization at 0-5°C; Coupling in weakly acidic medium. | Monoazo Dye |

This table is illustrative of the general process for creating azo dyes from an aminophenol starting material.

Selective Functionalization of Amino and Hydroxyl Moieties for Research Applications

The presence of two distinct functional groups, an amino (-NH₂) and a hydroxyl (-OH), on the this compound ring necessitates strategies for selective modification in multi-step syntheses. vulcanchem.com The relative reactivity of these groups can be exploited, or protecting groups can be employed to ensure that reactions occur at the desired site.

Selective Functionalization of the Amino Group: The amino group is generally more nucleophilic than the phenolic hydroxyl group, allowing for selective reactions under specific conditions. One common strategy is acylation or sulfonylation. For more complex syntheses, the amino group can be protected to allow for subsequent reactions at the hydroxyl group or the aromatic ring. A widely used method is the protection with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, which converts the amine into a less reactive tert-butoxycarbonyl (Boc) protected amine. wiley.com This protecting group is stable under many reaction conditions but can be easily removed with acid.

Selective Functionalization of the Hydroxyl Group: To react the hydroxyl group while leaving the amino group untouched, the greater acidity of the phenol (B47542) compared to the aniline can be utilized. In the presence of a suitable base, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for selective O-alkylation or O-acylation. For instance, the phenoxide can react with alkyl halides to form ethers. Furthermore, oxidative coupling reactions, often catalyzed by copper or iron complexes, typically proceed via the phenolic hydroxyl group to form C-O or C-C bonds, leading to the synthesis of polyphenols or other complex structures. researchgate.netresearchgate.netacs.org

The table below summarizes strategies for selective functionalization.

| Target Group | Reaction Type | Reagents and Conditions | Product | Notes |

| Amino (-NH₂) | Protection (Acylation) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | Boc-protected aminophenol | Protects the amine for subsequent reactions at the -OH group. wiley.com |

| Amino (-NH₂) | Sulfonylation | Toluenesulfonyl chloride, Base | N-tosylated aminophenol | Creates a stable sulfonamide. |

| Hydroxyl (-OH) | O-Alkylation (Williamson Ether Synthesis) | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., CH₃I) | Alkoxy-dimethylaniline | Requires protection of the amino group first to prevent N-alkylation. |

| Hydroxyl (-OH) | Oxidative Coupling | Cu-amine complex, Oxygen (O₂) | Polyphenylene ether derivative | The phenolic -OH group directs the polymerization. researchgate.net |

| Hydroxyl (-OH) | C-H Functionalization (Directed) | Rhodium catalyst, Phosphinite formation | ortho-Arylated phenol | The hydroxyl group is transiently converted to a directing group. researchgate.net |

This table illustrates general methodologies for the selective functionalization of aminophenols.

Synthesis of Halogenated Derivatives for Enhanced Analytical Detectability

Introducing halogen atoms such as bromine or iodine into the structure of this compound can significantly enhance its detectability in analytical techniques like gas chromatography with electron capture detection (GC-ECD) and mass spectrometry (MS). Halogenation occurs via electrophilic aromatic substitution, with the positions of substitution being directed by the powerful activating effects of the amino and hydroxyl groups.

Bromination: The aromatic ring of this compound is highly activated and susceptible to bromination. The reaction can be carried out using molecular bromine (Br₂) or other brominating agents like N-bromosuccinimide (NBS). sci-hub.se The substitution is expected to occur at the positions ortho and para to the activating groups. For this compound, the most probable sites for bromination are the C4 position (para to the hydroxyl group) and the C5 position (ortho to the amino group). The reaction conditions, such as solvent and temperature, can be controlled to favor mono- or di-substitution. For example, the bromination of 2,3-dimethylphenol (B72121) can yield 4-bromo-2,3-dimethylphenol. echemi.com

Iodination: Iodination is another effective method for derivatization. A general process for the iodination of hydroxyaromatic and aminoaromatic compounds involves reacting the starting material with an aqueous solution of a metal iodide (e.g., sodium iodide) and a metal hypochlorite (B82951) (e.g., sodium hypochlorite), often at low temperatures to ensure high selectivity. google.com This method is rapid and efficient. google.com The reaction is believed to proceed through the more reactive phenolate (B1203915) ion, with iodination occurring at the positions activated by the hydroxyl and amino groups. acs.org Specialized reagents have also been developed for the rapid and regioselective iodination of phenolic compounds. researchgate.netresearchgate.net

The following table details methods for synthesizing halogenated derivatives.

| Halogenation Type | Reagent(s) | Typical Conditions | Expected Major Product(s) |

| Bromination | Molecular Bromine (Br₂) in Acetonitrile (B52724) | Room Temperature | 4-Bromo-6-amino-2,3-dimethylphenol and/or 5-Bromo-6-amino-2,3-dimethylphenol |

| Dibromination | Excess Molecular Bromine (Br₂) | Room Temperature | 4,5-Dibromo-6-amino-2,3-dimethylphenol |

| Iodination | Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl) | -20°C to 20°C in an aqueous/alcohol solution google.com | 4-Iodo-6-amino-2,3-dimethylphenol |

This table outlines plausible halogenation reactions based on established methods for similar phenolic and aminoaromatic compounds.

Computational and Theoretical Chemistry Studies of 6 Amino 2,3 Dimethylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 6-Amino-2,3-dimethylphenol.

Electronic Structure: The geometry of this compound and its derivatives can be optimized using methods like the B3LYP functional with a 6-31G(d) basis set. These calculations provide insights into the molecule's fundamental electronic properties. Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and stability.

The presence of both an electron-donating amino group and electron-donating methyl groups on the phenol (B47542) ring influences the electron density distribution. This specific substitution pattern affects the molecule's aromaticity and the reactivity of the functional groups.

Reactivity Prediction: Quantum chemical descriptors are vital in predicting the reactivity of this compound. The energies of HOMO and LUMO, along with the energy gap, are used to forecast how the molecule will behave in chemical reactions. A smaller energy gap generally suggests higher reactivity. Other calculated parameters that help in predicting reactivity include the dipole moment (µ) and the total energy (ET). These theoretical descriptors are fundamental in understanding the molecule's interaction with other chemical species and its potential role in various chemical transformations.

Table 1: Calculated Electronic Descriptors for Phenol and Aniline (B41778) Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to study the three-dimensional structure and conformational flexibility of this compound.

For aminophenol derivatives, supramolecular synthon approaches can be used to predict crystal structures, where hydrogen bonding patterns are the primary directing forces. The amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. The methyl groups, due to their size, can introduce steric hindrance that influences the preferred conformations and the formation of intermolecular hydrogen bonds. Three-dimensional conformational analysis can reveal various rotational conformations around the carbon-nitrogen bond of the amino group.

Application in Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern computational chemistry and are used to correlate the chemical structure of compounds with their biological activity or toxicity. rsc.org In the context of this compound and related phenolic compounds, QSAR models are developed to predict their effects on various biological systems. nih.gov

Theoretical Descriptors in QSAR: A wide array of theoretical molecular descriptors can be calculated for use in QSAR modeling. rsc.org For phenolic compounds, these descriptors can be categorized as electronic, steric, and thermodynamic. researchgate.net

Electronic Descriptors: These are derived from quantum chemical calculations and include HOMO and LUMO energies, energy gap, dipole moment, and atomic charges. They describe the electronic aspects of the molecule that are crucial for its interaction with biological targets.

Physicochemical Descriptors: Other descriptors such as molar volume, molecular weight, molar refractivity, parachor, density, refractive index, surface tension, and polarizability can be calculated using software like ChemSketch. The octanol/water partition coefficient (log P) is another important descriptor that reflects the hydrophobicity of the molecule.

QSAR Model Development: The process of developing a QSAR model involves several steps:

Data Collection: A dataset of compounds with known biological activities (e.g., toxicity to a specific organism) is compiled. rsc.org

Descriptor Calculation: A large number of theoretical descriptors are calculated for each compound in the dataset. rsc.orgresearchgate.net

Variable Selection: Statistical methods like genetic algorithms or principal component analysis are used to select a subset of the most relevant descriptors that best correlate with the observed activity. nih.gov

Model Building and Validation: A mathematical model, such as multiple linear regression (MLR) or a more complex machine learning algorithm like an artificial neural network (ANN) or support vector regression (SVR), is constructed. nih.govresearchgate.net The predictive power of the model is then rigorously validated using internal and external validation techniques. researchgate.net

For instance, in studies on the toxicity of phenols to organisms like Chlorella vulgaris or Tetrahymena pyriformis, QSAR models have been developed using electronic and physicochemical descriptors. nih.gov These models help in understanding the mechanisms of toxicity and in predicting the toxicity of new or untested phenolic compounds. researchgate.net

Table 2: Chemical Compounds Mentioned

Advanced Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Syntheses

Organic building blocks are fundamental components used to construct more intricate molecules. cymitquimica.com 6-Amino-2,3-dimethylphenol serves as a versatile building block in organic synthesis, primarily due to the presence of two different reactive functional groups: an amine (-NH2) and a hydroxyl (-OH). vulcanchem.com This dual functionality allows it to be a key intermediate in the synthesis of complex, biologically active molecules. vulcanchem.com

The amino and hydroxyl groups provide reactive sites for a variety of chemical modifications, enabling its use in multi-step synthetic pathways. vulcanchem.com This makes it a valuable precursor for creating more complex compounds, including those with potential pharmaceutical applications. Research has pointed to its utility as an intermediate in the development of novel antimicrobial and anticancer agents. vulcanchem.com The strategic placement of the functional groups on the aromatic ring allows for selective chemical reactions, which is a crucial aspect in the precise construction of complex molecular targets. vulcanchem.com

Precursor for Advanced Dye and Colorant Chemical Research

Aminophenol derivatives are well-established precursors in the synthesis of dyes and colorants. This compound, in particular, has been identified as a useful component in formulations for the oxidative dyeing of keratin (B1170402) fibers, such as hair. googleapis.com In this context, it can be used to produce specific colorations, notably shades of yellow. googleapis.comgoogle.com

The mechanism in oxidative hair dyes involves the reaction of precursor molecules in the presence of an oxidizing agent to form larger, colored compounds that become trapped within the hair shaft. Isomers of this compound, such as 3-Amino-2,6-dimethylphenol (B1266368), are known to be effective in coupling reactions that yield vibrant azo dyes and other colorants for textiles and cosmetics. google.com This suggests that this compound's structure is well-suited for similar applications in the research and development of new colorants.

Monomer in Oxidative Polymerization Processes for Related Phenols (e.g., Poly(phenylene oxide) Synthesis)

Poly(phenylene oxide) (PPO), also known as poly(phenylene ether), is a high-performance thermoplastic synthesized through the oxidative coupling polymerization of 2,6-disubstituted phenols, most commonly 2,6-dimethylphenol (B121312). mdpi.comcore.ac.uk This process typically uses a copper-amine catalyst system. mdpi.comoup.com

While the homopolymerization of this compound is not widely documented, its structural similarity to 2,6-dimethylphenol makes it a candidate for use as a comonomer. Research has demonstrated that the oxidative coupling copolymerization of 2,6-dimethylphenol with functional monomers containing hydroxyl and amino groups can be successfully achieved. researchgate.net Incorporating an amino-functionalized monomer like this compound into the PPO backbone would introduce reactive amino groups along the polymer chain. This functionalization could significantly alter the polymer's properties, such as solubility, adhesion, and thermal stability, or provide sites for further chemical modifications, like cross-linking or grafting. researchgate.net

| Application Area | Compound Focus | Key Research Finding | Reference Index |

|---|---|---|---|

| Complex Organic Synthesis | This compound | Dual amino and hydroxyl groups make it a valuable building block for synthesizing complex bioactive compounds, including potential antimicrobial and anticancer agents. | vulcanchem.com |

| Dye & Colorant Research | This compound | Identified for use in oxidative hair dye compositions to produce yellow coloration. | googleapis.comgoogle.com |

| Polymer Science | Related Amino-Phenols | Copolymerization of 2,6-dimethylphenol with amino-functionalized monomers is an effective method to produce functionalized Poly(phenylene oxide). | researchgate.net |

| Catalysis | Related Phenols and Aminophenols | Phenolic and aminophenolic structures can act as ligands, chelating with metals like Ruthenium and Palladium to form catalysts for reactions such as amination. | acs.orgrsc.org |

| Biomolecular Studies | This compound | Derivatives have been studied for their potential to inhibit enzymes, specifically monooxygenases involved in microbial degradation pathways. | vulcanchem.com |

Catalyst Ligand and Support Applications (Inferred from Catalytic Amination of Related Phenols)

The molecular structure of this compound, containing both a hard oxygen donor (from the hydroxyl group) and a softer nitrogen donor (from the amino group), makes it an intriguing candidate for use as a ligand in coordination chemistry and catalysis. While direct catalytic applications of this specific compound are not extensively detailed, its potential can be inferred from research on related phenols and aminophenols.

Amine bisphenolate (ABP) structures are known to be versatile ligands that form stable complexes with various metals, which then act as efficient catalysts in processes like C-C coupling and polymerization. rsc.org Furthermore, recent advances have shown that phenols can be directly aminated using ruthenium and rhodium catalysts where the phenol (B47542) itself coordinates to the metal center. acs.orgnih.govorganic-chemistry.org In some ruthenium-catalyzed systems, an η⁵-phenoxo motif, generated from a phenol, acts as a ligand that is superior to traditional cyclopentadienyl (B1206354) (Cp) ligands, enhancing catalytic activity. acs.orgnih.gov Given this reactivity, it is plausible that this compound could be used to synthesize novel chelating ligands. The amino and hydroxyl groups could bind to a metal center, creating a stable complex that could be employed as a catalyst in various organic transformations.

Interaction Studies with Biomolecules and Elucidation of Molecular Mechanisms (e.g., Enzyme Inhibition)

The study of how small molecules interact with biological systems is fundamental to drug discovery and toxicology. Research has indicated that this compound and its derivatives are subjects of such investigations, particularly in the context of enzyme inhibition. vulcanchem.com

Emerging Research Directions and Future Perspectives on 6 Amino 2,3 Dimethylphenol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 6-Amino-2,3-dimethylphenol, a valuable intermediate in various chemical industries, is undergoing a shift towards more sustainable and efficient methodologies. Traditional synthesis often relies on a two-step process involving the nitration of 2,3-dimethylphenol (B72121) followed by the reduction of the resulting nitro-intermediate. This conventional route typically employs reagents like nitric and sulfuric acids for nitration and metal-based reducing agents (e.g., iron in acidic media or catalytic hydrogenation) for the reduction step. While effective, these methods can generate significant waste streams and involve harsh reaction conditions.

Furthermore, continuous-flow hydrogenation reactors represent a significant leap in industrial adaptation. These systems offer improved scalability, safety, and control over reaction parameters, with significantly reduced residence times. This move towards continuous processing aligns with the principles of green chemistry by minimizing reactor size, improving energy efficiency, and allowing for automated purification steps like crystallization.

Another promising avenue is the exploration of enzymatic or chemo-enzymatic routes. Biocatalysis, using enzymes like monooxygenases, presents a highly selective and environmentally benign alternative for hydroxylation and other functional group transformations, potentially offering novel pathways to aminophenol derivatives. nih.govasm.org These methods operate under mild conditions and can lead to highly pure products, avoiding the use of hazardous reagents.

Interactive Table: Comparison of Synthetic Methodologies for Aminophenols

| Methodology | Reagents/Catalysts | Typical Conditions | Advantages | Challenges | Reference |

| Nitration-Reduction | Nitric Acid, Sulfuric Acid, Fe/HCl or H₂/Pd-C | Nitration: 0-10°C; Reduction: Reflux or 40-60°C | Well-established, high yield | Use of harsh acids, metal waste, potential for byproducts | |

| Continuous-Flow Hydrogenation | H₂/Supported Metal Catalyst (e.g., Pd/C) | Controlled temperature and pressure | Improved safety and scalability, short residence times, automation potential | High initial capital cost for equipment | |

| Bamberger Rearrangement | Acid catalyst | Acidic conditions | Single-step conversion from hydroxylamine (B1172632) | Substrate-specific, may require prior synthesis of the hydroxylamine | |

| Biocatalytic Routes (Potential) | Enzymes (e.g., Monooxygenases) | Mild aqueous conditions (e.g., physiological pH and temperature) | High selectivity, environmentally benign, reduced waste | Enzyme stability and cost, lower reaction rates | nih.govasm.org |

Exploration of New Catalytic Applications in Organic Transformations

The inherent chemical structure of this compound, featuring both a nucleophilic amino group and an activating hydroxyl group on a sterically defined aromatic ring, makes it an interesting candidate for applications in catalysis. While direct catalytic use is still an emerging field, its potential as a ligand for metal-based catalysts is a significant area of future research. Aminophenol derivatives can act as bidentate ligands, coordinating with metal centers to influence the reactivity and selectivity of various organic transformations.

Research into related aminophenol compounds has shown their utility in forming stable complexes with transition metals like ruthenium, which are then used in various catalytic cycles. arcnjournals.org The electronic properties and steric hindrance provided by the methyl groups in this compound could be strategically employed to fine-tune the performance of metal catalysts. Potential applications could include cross-coupling reactions, hydrogenations, and asymmetric synthesis, where the ligand architecture is crucial for achieving high efficiency and enantioselectivity.

Furthermore, the concept of proton-coupled electron transfer (PCET) opens new possibilities for aminophenols in photocatalysis. acs.org The phenolic hydroxyl group can participate in PCET mechanisms, enabling the generation of radical intermediates under mild, light-induced conditions. By incorporating this compound into catalytic systems, it may be possible to facilitate novel bond activations and organic transformations that are difficult to achieve through traditional thermal methods.

Integration into Smart Materials and Responsive Chemical Systems

"Smart materials" are materials that can significantly alter one of their properties in response to external stimuli, such as changes in pH, temperature, or light. mdpi.com The functional groups of this compound—the acidic phenol (B47542) and the basic amine—make it a prime candidate for integration into pH-responsive systems.

One promising area is the development of pH-sensitive polymers and hydrogels. By incorporating this compound as a monomer or a pendant group in a polymer chain, the resulting material could exhibit conformational changes in response to pH shifts. For example, in acidic environments, the amino group would be protonated, leading to electrostatic repulsion and swelling of the polymer network. Conversely, in basic conditions, the phenolic group would be deprotonated, causing different intramolecular interactions. This behavior is foundational for creating sensors, drug delivery vehicles, and actuators.

The redox activity of the aminophenol structure also suggests potential applications in electroactive polymers and redox-responsive materials. The reversible oxidation of the aminophenol moiety can be harnessed to create materials that change their optical or electronic properties. This is analogous to how quinone/hydroquinone systems are used to create thin redox films capable of generating reactive oxygen species or acting as electrochemical sensors. researchgate.net The specific substitution pattern of this compound could offer unique advantages in tuning the redox potential and stability of such materials.

The combination of stimuli-responsive polymers with enzymes or other biomolecules is another exciting frontier. Surfaces modified with responsive polymer brushes can control the adsorption and activity of enzymes, creating biocatalytically active coatings that can be switched 'on' or 'off' by an external trigger like pH or temperature. researchgate.net

Advanced Analytical Platform Development for Complex Aminophenol Characterization

The accurate characterization and quantification of this compound, especially in complex mixtures with its isomers (e.g., 4-Amino-3,5-dimethylphenol or 5-Amino-2,3-dimethylphenol), requires sophisticated analytical platforms. justdial.com The structural similarity among these isomers presents a significant challenge for traditional analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of aminophenols. sielc.com The development of advanced HPLC methods, particularly utilizing mixed-mode stationary phases, allows for enhanced separation based on subtle differences in polarity and ionic character. sielc.com Coupling HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, enabling definitive identification based on mass-to-charge ratio and fragmentation patterns, which is crucial for distinguishing between isomers. europa.eu

For resolving complex mixtures with overlapping spectral data, modern UV-Vis spectrophotometry supported by chemometric techniques is emerging as a rapid and cost-effective alternative to separation-based methods. nih.gov Techniques like derivative spectrophotometry can mathematically resolve the contributions of individual components in a mixture, allowing for their simultaneous quantification without prior separation. nih.gov

Ion Chromatography (IC) is another versatile method for analyzing ionic compounds and can be optimized for the simultaneous determination of various organic and inorganic ions in a sample. researchgate.net Advanced IC techniques, such as two-dimensional IC (2D-IC) and IC-MS, offer enhanced resolution and sensitivity for complex matrices. researchgate.net

Spectroscopic methods, including Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for structural elucidation. arcnjournals.orgmdpi.com Advanced 1H-NMR and 13C-NMR techniques provide detailed information about the molecular structure, confirming the specific substitution pattern of the amino and methyl groups on the phenol ring. arcnjournals.org

Interactive Table: Advanced Analytical Techniques for Aminophenol Characterization

| Technique | Principle | Application for this compound | Advantages | Limitations | Reference |

| HPLC / UHPLC | Differential partitioning between mobile and stationary phases | Separation from isomers and impurities, quantification | High resolution, well-established, versatile detectors | Requires solvent, can be time-consuming | sielc.com |

| LC-MS | HPLC separation followed by mass-based detection and fragmentation | Definitive identification and structural confirmation of isomers | High specificity and sensitivity, molecular weight information | Higher equipment cost and complexity | europa.eu |

| Derivative UV-Vis Spectrophotometry | Mathematical analysis of spectral data to resolve overlapping peaks | Simultaneous quantification of multiple aminophenols in a mixture | Rapid, cost-effective, no separation needed | Lower selectivity than hyphenated techniques, requires spectral differences | nih.gov |

| Ion Chromatography (IC) | Ion-exchange separation | Analysis in complex aqueous matrices, quantification of ionic impurities | Suitable for a wide range of ionic compounds | Primarily for ionic species, eluent preparation | researchgate.net |

| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Unambiguous structural elucidation, confirmation of substitution pattern | Provides detailed structural information, non-destructive | Lower sensitivity, requires pure sample for clarity | arcnjournals.orgmdpi.com |

Q & A

Basic: What are the recommended synthesis routes for 6-amino-2,3-dimethylphenol, and how can purity be optimized?

Methodological Answer:

A common approach involves catalytic reduction of nitro precursors (e.g., 2,3-dimethyl-6-nitrophenol) using hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Post-reduction, purification via liquid-liquid extraction (using solvents like ethyl acetate and water) removes unreacted nitro compounds . For higher purity (>99%), column chromatography with silica gel and a gradient eluent (e.g., hexane:ethyl acetate mixtures) is recommended. Evidence from aminophenol syntheses shows that controlling reaction temperature (<50°C) minimizes side-product formation .

Basic: How should researchers handle solubility challenges during experimental design?

Methodological Answer:

this compound exhibits limited solubility in polar solvents. Pre-dissolution in hot ethanol (60–70°C) followed by dilution in aqueous buffers (pH 6–8) is effective for biological assays. For non-polar matrices, derivatization (e.g., acetylation of the amine group) improves solubility in organic solvents like dichloromethane .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosolization is possible during weighing .

- Spill Management: Absorb spills with inert materials (e.g., diatomaceous earth) and decontaminate surfaces with 70% ethanol .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation risks, as aromatic amines can be respiratory irritants .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?

Methodological Answer:

Discrepancies in toxicity studies (e.g., LD₅₀ values) often arise from variations in test models or impurity profiles. To address this:

Reproduce Experiments: Use standardized protocols (e.g., OECD Guidelines 423) and high-purity compounds (>98%, verified via HPLC) .

Control Impurities: Characterize by-products (e.g., dimethylated isomers) via GC-MS and quantify their contributions to toxicity .

Cross-Validate: Compare results across multiple assays (e.g., zebrafish embryo toxicity vs. in vitro cell viability) to identify model-specific biases .

Example Data Contradiction:

| Compound | LD₅₀ (mg/kg) | Test Model | Source |

|---|---|---|---|

| 4-Amino-2,3-dimethylphenol HCl | 1.44 | Rat oral | |

| 2,3-Dimethylphenol | 0.82 | Mouse intraperitoneal |

Advanced: What spectroscopic techniques are most effective for characterizing this compound’s structural stability?

Methodological Answer:

- NMR Analysis: Use ¹H-NMR (DMSO-d₆) to confirm substitution patterns. The aromatic proton signals (δ 6.7–7.1 ppm) and amine proton (δ 4.8 ppm) indicate regioselectivity .

- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 153.079 [M+H]⁺) verifies molecular integrity. Fragmentation patterns distinguish between ortho/para isomers .

- FT-IR: Peaks at 3350 cm⁻¹ (N-H stretch) and 1240 cm⁻¹ (C-O phenolic) confirm functional groups .

Advanced: How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

The compound degrades under strongly acidic (pH < 3) or alkaline (pH > 10) conditions due to protonation/deprotonation of the amine and phenolic groups. For stability:

- Storage: Prepare stock solutions in pH 7.4 phosphate buffer and store at 4°C (degradation <5% over 30 days) .

- Kinetic Studies: Monitor degradation via UV-Vis at λ_max 275 nm. First-order rate constants (k) increase 3-fold at pH 2 vs. pH 7 .

Advanced: What computational methods predict the reactivity of this compound in oxidative environments?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to identify reactive sites. The amine group has the highest Fukui index (f⁻ = 0.45), making it prone to oxidation .

- MD Simulations: Simulate interaction with ROS (e.g., hydroxyl radicals) to predict degradation pathways. Results correlate with experimental LC-MS data showing quinone formation .

Advanced: How can researchers design controlled experiments to study environmental persistence?

Methodological Answer:

- Microcosm Studies: Incubate this compound in soil/water systems (20°C, dark) and quantify residues via LC-MS/MS at intervals (0, 7, 14 days). Half-life (t₁/₂) in loamy soil is ~12 days .

- Photolysis Tests: Exclude UV light using amber glass vs. control under UV lamps (λ = 254 nm). Degradation rates increase 5-fold under UV, indicating photosensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.